molecular formula C15H22FNO5S B6982910 1-[2-(2-Fluorophenyl)ethylsulfonyl]-4,4-dimethoxypiperidin-3-ol

1-[2-(2-Fluorophenyl)ethylsulfonyl]-4,4-dimethoxypiperidin-3-ol

Cat. No.: B6982910
M. Wt: 347.4 g/mol
InChI Key: KJBXTWZIMYDAIR-UHFFFAOYSA-N
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Description

1-[2-(2-Fluorophenyl)ethylsulfonyl]-4,4-dimethoxypiperidin-3-ol is a chemical compound with a complex structure that includes a piperidine ring, a sulfonyl group, and a fluorophenyl group

Properties

IUPAC Name

1-[2-(2-fluorophenyl)ethylsulfonyl]-4,4-dimethoxypiperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22FNO5S/c1-21-15(22-2)8-9-17(11-14(15)18)23(19,20)10-7-12-5-3-4-6-13(12)16/h3-6,14,18H,7-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJBXTWZIMYDAIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCN(CC1O)S(=O)(=O)CCC2=CC=CC=C2F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22FNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-Fluorophenyl)ethylsulfonyl]-4,4-dimethoxypiperidin-3-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorinated benzene derivative.

    Sulfonylation: The sulfonyl group is introduced through a sulfonylation reaction, typically using sulfonyl chloride as the reagent.

    Methoxylation: The methoxy groups are introduced through a methylation reaction using methanol and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-Fluorophenyl)ethylsulfonyl]-4,4-dimethoxypiperidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-[2-(2-Fluorophenyl)ethylsulfonyl]-4,4-dimethoxypiperidin-3-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(2-Fluorophenyl)ethylsulfonyl]-4,4-dimethoxypiperidin-3-ol involves its interaction with specific molecular targets. The sulfonyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The fluorophenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The presence of both fluorophenyl and sulfonyl groups in 1-[2-(2-Fluorophenyl)ethylsulfonyl]-4,4-dimethoxypiperidin-3-ol makes it unique in terms of its chemical reactivity and potential biological activity.
  • The combination of these functional groups can lead to enhanced stability and specificity in various applications.

This detailed article provides an overview of 1-[2-(2-Fluorophenyl)ethylsulfonyl]-4,4-dimethoxypiperidin-3-ol, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

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